molecular formula C18H16N2O5 B2993313 3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide CAS No. 477511-85-6

3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide

Cat. No.: B2993313
CAS No.: 477511-85-6
M. Wt: 340.335
InChI Key: MNWFLOKVZCJLOJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative designed for research and development purposes. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules and pharmaceuticals, including the antidepressant vilazodone and the antiarrhythmic amiodarone . This particular compound features a benzofuran-2-carboxamide core, a common pharmacophore, which is further elaborated with a 3,4-dimethoxybenzamido substituent at the C3 position. Such structural modifications are a key strategy in drug discovery to explore structure-activity relationships and optimize properties like potency and selectivity . Benzofuran-2-carboxamide derivatives represent a significant area of investigation in oncology research. Structure-Activity Relationship (SAR) studies indicate that substitutions on the benzofuran core, especially at the C2 and C3 positions, are critical for cytotoxic activity . Researchers are exploring these compounds for their potential antiproliferative effects against various cancer cell lines. Furthermore, the benzofuran carboxamide structure is a key intermediate in sophisticated synthetic routes, including those utilizing 8-aminoquinoline-directed C-H arylation, to generate diverse chemical libraries for small molecule screening . This makes this compound a valuable building block for chemical biology and hit-to-lead optimization campaigns. This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-13-8-7-10(9-14(13)24-2)18(22)20-15-11-5-3-4-6-12(11)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFLOKVZCJLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents.

    Transamidation: This reaction is commonly used to modify the amide group in the compound.

Common reagents used in these reactions include palladium catalysts for C–H arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to act as enzyme inhibitors, targeting specific enzymes involved in various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the benzamido and phenyl rings, which significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Notes
3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide C₁₉H₁₇N₂O₅ 359.35 3,4-dimethoxybenzamido Potential pharmacological use
3-(2-Chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide C₂₄H₁₈ClFN₂O₅ 468.9 Cl, F on benzamido; 3,4-dimethoxyphenyl Higher molecular weight; halogen substituents may enhance receptor binding
3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide C₂₈H₂₂N₂O₃ 434.5 Naphthyl group; 3,4-dimethylphenyl Increased lipophilicity due to aromatic extension
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Not provided Not provided Methoxy at C7; substituted phenyl Antioxidant activity (Table 3 in source)
Vilazodone (from patent) Not specified Not specified Complex substituents (antidepressant) Clinically approved; synthesis methods optimized for industrial scale
Key Observations:

Substituent Electronic Effects: The 3,4-dimethoxy groups in the target compound are electron-donating, contrasting with halogenated analogs (e.g., Cl/F in ), which are electron-withdrawing. Compared to caffeic acid (3,4-dihydroxybenzeneacrylic acid, ), the methoxy substitution reduces antioxidant capacity but may enhance metabolic stability .

In contrast, the naphthyl-substituted analog (, MW 434.5) introduces a bulky aromatic system, likely increasing lipophilicity and altering binding kinetics .

Bioactivity: Antioxidant activity is prominent in 7-methoxy derivatives (), suggesting that methoxy positioning (C7 vs. C3/C4) modulates radical-scavenging efficiency.

Biological Activity

3-(3,4-Dimethoxybenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. The structure comprises a benzofuran core, which is known for its presence in various biologically active natural products, making it a valuable scaffold for drug design. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N2O4. The compound features:

  • Benzofuran moiety : Contributes to its biological activity.
  • Amido group : Enhances binding affinity to biological targets.
  • Methoxy groups : May influence solubility and interaction with receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells. The presence of methoxy groups enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzofuran derivatives. For instance:

  • Selectivity Against Cancer Cells : Compounds similar to this compound have shown selective toxicity towards various cancer cell lines, such as breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
  • Mechanistic Insights : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds:

  • Activity Against Bacteria : Some derivatives exhibit selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis, while showing limited effects on Gram-negative strains .
  • Fungal Inhibition : Certain structures have demonstrated antifungal properties against pathogens such as Candida albicans, suggesting potential for treating fungal infections.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure:

  • Methoxy Substitutions : Variations in the position and number of methoxy groups can significantly affect the compound's potency. For instance, increasing steric hindrance through additional substituents may reduce inhibitory activities .
  • Comparative Analysis : Studies comparing this compound with others reveal that specific substitutions can enhance or diminish biological activity, guiding future synthetic modifications aimed at optimizing therapeutic effects .

Case Studies and Research Findings

A collection of studies provides insights into the practical applications and effectiveness of this compound:

StudyFocusFindings
Anticancer ActivityInduced apoptosis in various cancer cell lines; effective against MCF-7 and A549 cells.
Antimicrobial PropertiesShowed selective antibacterial activity against Gram-positive bacteria; limited antifungal efficacy.
SAR AnalysisModifications in methoxy group positioning affected potency; optimal configurations identified for enhanced activity.

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